molecular formula C11H12N2 B1149230 4-(Pyrrolidin-2-yl)benzonitrile CAS No. 1203797-92-5

4-(Pyrrolidin-2-yl)benzonitrile

Cat. No.: B1149230
CAS No.: 1203797-92-5
M. Wt: 172
InChI Key:
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Description

4-(Pyrrolidin-2-yl)benzonitrile is an organic compound that features a pyrrolidine ring attached to a benzonitrile moiety The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is known for its versatility in medicinal chemistry The benzonitrile group, on the other hand, is a benzene ring substituted with a nitrile group (-CN)

Scientific Research Applications

4-(Pyrrolidin-2-yl)benzonitrile has several scientific research applications, including:

Safety and Hazards

The safety information for “4-(Pyrrolidin-2-yl)benzonitrile” indicates that it is a combustible liquid and is harmful if swallowed or in contact with skin . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, keeping away from heat/sparks/open flames/hot surfaces, and washing thoroughly after handling .

Future Directions

The pyrrolidine scaffold, which is present in “4-(Pyrrolidin-2-yl)benzonitrile”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Future research could focus on the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-2-yl)benzonitrile typically involves the construction of the pyrrolidine ring followed by its attachment to the benzonitrile moiety. One common method is the cyclization of an appropriate precursor, such as a substituted piperidine, followed by functionalization to introduce the nitrile group. For example, the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles can be achieved via the ring contraction and deformylative functionalization of piperidine derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of specific catalysts and reaction conditions can enhance the efficiency of the synthesis process. detailed industrial production methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-2-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-ones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Formation of pyrrolidin-2-ones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted benzonitrile derivatives.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-2-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as receptors or enzymes, thereby modulating their activity. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound for its target, while the benzonitrile group can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyrrolidin-2-yl)benzonitrile is unique due to the specific positioning of the pyrrolidine ring and the nitrile group, which can confer distinct chemical and biological properties. Its structure allows for diverse functionalization and the exploration of various pharmacophore spaces, making it a valuable compound in drug discovery and other scientific research .

Properties

IUPAC Name

4-pyrrolidin-2-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h3-6,11,13H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARTUGVXCLIADN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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